Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate
Description
This compound belongs to the dihydropyridine class, characterized by a partially saturated pyridine ring. Key structural features include:
- 6-[(2-ethoxy-2-oxoethyl)sulfanyl] substituent: Introduces a thioether linkage with an ethoxycarbonyl group, contributing to steric bulk and hydrogen-bonding capacity.
- 2-hydroxy group: Provides a polar functional group, increasing solubility in protic solvents.
- 4-(2-nitrophenyl) moiety: The nitro group at the ortho position is strongly electron-withdrawing, affecting electronic distribution and stability.
The compound’s structural complexity suggests applications in medicinal chemistry (e.g., calcium channel modulation) or materials science, though specific biological data are absent in the provided evidence .
Properties
IUPAC Name |
methyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c1-3-28-13(22)9-29-17-11(8-19)14(15(16(23)20-17)18(24)27-2)10-6-4-5-7-12(10)21(25)26/h4-7,14-15H,3,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBNALVXJWKEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate involves multiple steps. One common method includes the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by the addition of ethyl 2-mercaptoacetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium channels, which is a common mechanism for dihydropyridine derivatives in treating cardiovascular diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings
Electronic Effects :
- The target compound’s 2-nitrophenyl group provides stronger electron-withdrawing effects compared to 4-ethylphenyl () or 2-furyl (), likely stabilizing the dihydropyridine ring and altering redox properties .
- Trifluoromethyl () and chlorine () substituents in analogs increase lipophilicity, whereas the target’s hydroxy group enhances hydrophilicity .
Crystallography and Stability :
- The SHELX system () is widely used for small-molecule crystallography. The target’s hydroxy and nitro groups may facilitate intermolecular hydrogen bonds, influencing crystal packing and stability, as seen in similar dihydropyridines .
Biological Relevance: Dihydropyridines are known for calcium channel antagonism (e.g., nifedipine). The 2-nitrophenyl group in the target compound could modulate binding affinity compared to 4-ethylphenyl () or p-tolylamino () analogs, though specific activity data are lacking .
Biological Activity
Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dihydropyridine core.
- A cyano group at the 5-position.
- An ethoxy-oxoethyl sulfanyl substituent.
- A nitrophenyl group at the 4-position.
This unique structure contributes to its biological activity, particularly in cardiovascular and neuroprotective contexts.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitrophenyl group is believed to enhance electron donation capabilities, thereby scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders.
Cardiovascular Effects
Dihydropyridines are well-known for their calcium channel blocking effects. Methyl 5-cyano derivatives have shown promise in lowering blood pressure and improving cardiac function. Studies suggest that this compound may act as a vasodilator, potentially through the inhibition of calcium influx in vascular smooth muscle cells.
The biological activity of methyl 5-cyano derivatives can be attributed to several mechanisms:
- Calcium Channel Blockade : Similar to other dihydropyridines, it may inhibit L-type calcium channels, leading to decreased intracellular calcium levels and subsequent relaxation of vascular smooth muscle.
- Antioxidant Mechanism : The compound's ability to donate electrons likely plays a role in neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in oxidative stress markers in cellular models treated with methyl 5-cyano derivatives. |
| Study 2 | Reported enhanced vasodilation and decreased blood pressure in hypertensive rat models following administration of similar dihydropyridine compounds. |
| Study 3 | Investigated neuroprotective effects, showing improved neuronal survival in models of oxidative stress-induced injury. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
